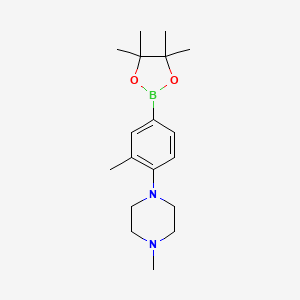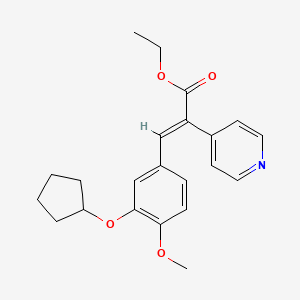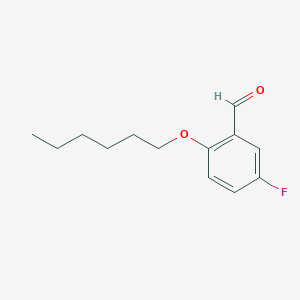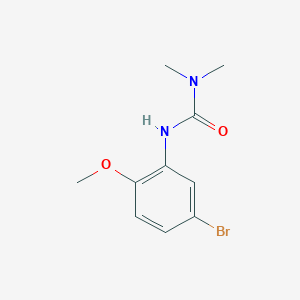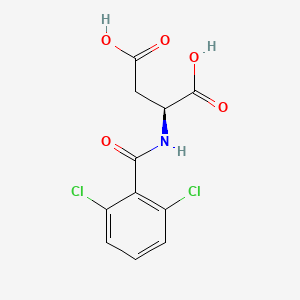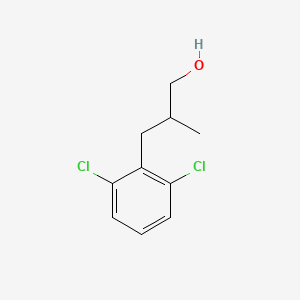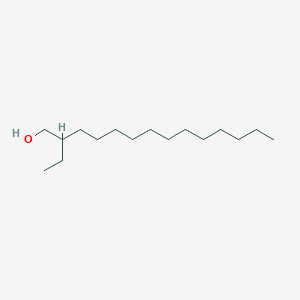![molecular formula C11H22O2 B7943660 [1-(3-Methoxypropyl)cyclohexyl]methanol](/img/structure/B7943660.png)
[1-(3-Methoxypropyl)cyclohexyl]methanol
Overview
Description
[1-(3-Methoxypropyl)cyclohexyl]methanol: is an organic compound with the molecular formula C11H22O2. It is a cyclohexyl derivative, characterized by the presence of a methoxypropyl group attached to the cyclohexane ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Methoxypropyl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with 3-methoxypropylmagnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
-
Step 1: Formation of Grignard Reagent
Reagents: 3-Methoxypropyl bromide, magnesium turnings
Conditions: Anhydrous ether, reflux
Reaction: 3-Methoxypropyl bromide reacts with magnesium turnings to form 3-methoxypropylmagnesium bromide.
-
Step 2: Grignard Reaction
Reagents: Cyclohexanone, 3-methoxypropylmagnesium bromide
Conditions: Anhydrous ether, low temperature
Reaction: The Grignard reagent reacts with cyclohexanone to form the corresponding alcohol.
-
Step 3: Reduction
Reagents: Sodium borohydride or lithium aluminum hydride
Conditions: Anhydrous conditions
Reaction: Reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : [1-(3-Methoxypropyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reagents: Chromium trioxide, PCC (Pyridinium chlorochromate)
Conditions: Anhydrous conditions, room temperature
-
Reduction: : The compound can be further reduced to form hydrocarbons.
Reagents: Hydrogen gas, palladium on carbon
Conditions: High pressure, room temperature
-
Substitution: : The methoxy group can be substituted with other functional groups.
Reagents: Various nucleophiles (e.g., halides, amines)
Conditions: Anhydrous conditions, elevated temperature
Major Products
Oxidation: Formation of cyclohexanone derivatives
Reduction: Formation of cyclohexane derivatives
Substitution: Formation of substituted cyclohexylmethanol derivatives
Scientific Research Applications
[1-(3-Methoxypropyl)cyclohexyl]methanol: is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(3-Methoxypropyl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The methoxypropyl group may enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanol: Lacks the methoxypropyl group, resulting in different chemical properties and reactivity.
3-Methoxypropylcyclohexane: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.
Cyclohexanone: A ketone derivative with different chemical behavior and applications.
Uniqueness
- The presence of both the methoxypropyl and hydroxyl groups in [1-(3-Methoxypropyl)cyclohexyl]methanol imparts unique chemical properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
[1-(3-methoxypropyl)cyclohexyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-13-9-5-8-11(10-12)6-3-2-4-7-11/h12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZGDPRBMYGBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1(CCCCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
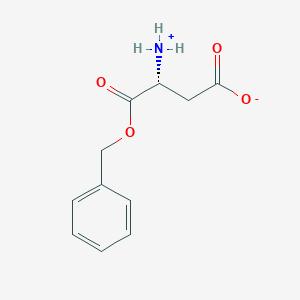
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;hydrochloride](/img/structure/B7943581.png)
![sodium;N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamate](/img/structure/B7943588.png)
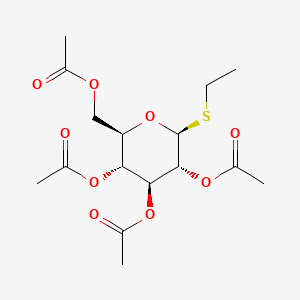
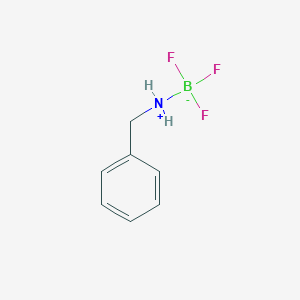
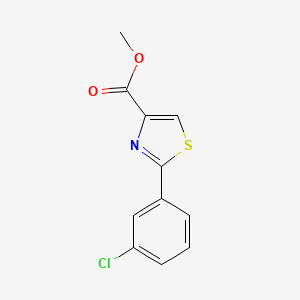
![2-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7943617.png)
